molecular formula C8H7BrCl2N2 B2680198 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 1026212-65-6

8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B2680198
CAS No.: 1026212-65-6
M. Wt: 281.96
InChI Key: XTNCGIQMASVEPV-UHFFFAOYSA-N
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Description

8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound with significant applications in organic synthesis and pharmaceutical chemistry. This compound is characterized by the presence of a bromine atom at the 8th position and a chloromethyl group at the 2nd position on the imidazo[1,2-a]pyridine ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and chloromethyl groups facilitate binding to active sites, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to form covalent bonds with target molecules enhances its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrochloride
  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine

Uniqueness

8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chloromethyl groups allows for versatile chemical modifications and enhances its reactivity compared to similar compounds .

Properties

IUPAC Name

8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2.ClH/c9-7-2-1-3-12-5-6(4-10)11-8(7)12;/h1-3,5H,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNCGIQMASVEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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